![molecular formula C11H14N6O2S3 B2798507 N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide CAS No. 392318-82-0](/img/structure/B2798507.png)
N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide
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Overview
Description
1,3,4-Thiadiazole is a heterocyclic compound that has various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial . Some drugs with a thiadiazole scaffold, such as sulfamethoxazole, acetazolamide, and butazolamide, produce diverse biological actions .
Synthesis Analysis
1,3,4-Thiadiazole was discovered by Emil Fischer in 1882 and synthesized by both conventional and microwave methods using polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 as catalysts .Molecular Structure Analysis
The molecular structure of a compound determines its requirement for various pharmacological activities. The proposed biological activities of 1,3,4-thiadiazole derivatives have been based on assumptions like the presence of =N-C-S moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability .Chemical Reactions Analysis
Derivatives of 1,3,4-thiadiazole have enormous capability to produce mesoionic salts and due to this behavior, they can strongly interact with biomolecules (proteins and DNA) .Scientific Research Applications
Anti-Microbial Agents
The 1,3,4-Thiadiazole moiety, a component of the compound, has various biological activities including anti-microbial . Some drugs with thiadiazole scaffold, e.g., sulfamethoxazole, acetazolamide, and butazolamide produce diverse biological action . Structural modifications in the 1,3,4-thiadiazol ring have resulted in highly effective and less toxic compounds and have good prospects as anti-microbial agents .
Anti-Cancer Agents
The 1,3,4-Thiadiazole moiety is also known for its anti-cancer properties . It’s possible that the compound could be used in the development of new anti-cancer drugs .
Anti-Diabetic Agents
The 1,3,4-Thiadiazole moiety has been associated with anti-diabetic activities . This suggests potential applications of the compound in the treatment of diabetes .
Anti-Hypertensive Agents
The compound could potentially be used in the treatment of hypertension, as the 1,3,4-Thiadiazole moiety has been associated with anti-hypertensive activities .
Anti-Inflammatory Agents
The 1,3,4-Thiadiazole moiety is known for its anti-inflammatory properties . This suggests that the compound could potentially be used in the treatment of inflammatory conditions .
Anti-Viral Agents
The 1,3,4-Thiadiazole moiety has been associated with anti-viral activities . This suggests potential applications of the compound in the treatment of viral infections .
Future Directions
Future research could focus on synthesizing and studying the biological activities of various derivatives of 1,3,4-thiadiazole, including “N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide”. This could lead to the discovery of new drugs with diverse biological actions .
properties
IUPAC Name |
N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O2S3/c1-3-4-7(18)12-10-16-17-11(22-10)20-5-8(19)13-9-15-14-6(2)21-9/h3-5H2,1-2H3,(H,12,16,18)(H,13,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFQGVGRGWXVBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=NN=C(S2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide |
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